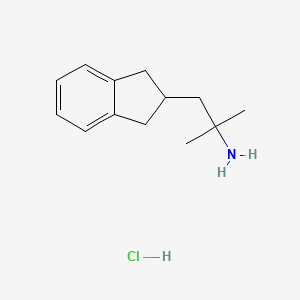

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

Übersicht

Beschreibung

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of indene, a bicyclic hydrocarbon, and contains an amine group, making it a candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:

Indene Derivation: The starting material, indene, undergoes a series of reactions to introduce the desired functional groups.

Amination: The indene derivative is then subjected to amination, where an amine group is introduced to the molecule.

Methylation: The amine group is further methylated to form the final compound.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized indene derivatives, reduced amine derivatives, and substituted indene compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the following areas:

- Psychoactive Properties : Research indicates that derivatives of this compound may exhibit psychoactive effects similar to other known substances. Studies have explored its interaction with neurotransmitter systems, which could lead to applications in treating mood disorders or anxiety .

Antibacterial Activity

Recent studies have shown that compounds related to 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride demonstrate antibacterial activity against various strains of bacteria. This opens avenues for developing new antibacterial agents .

Neuropharmacology

The structural features of this compound suggest potential use in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further exploration in this field .

Case Study 1: Psychoactive Properties

A study conducted on novel psychoactive substances highlighted the behavioral effects of compounds similar to this compound. The findings suggested that these compounds can alter mood and perception, indicating potential therapeutic uses in psychiatry .

Case Study 2: Antibacterial Efficacy

In vitro testing revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the molecular structure could enhance efficacy and reduce resistance .

Data Table: Comparison of Antibacterial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,3-dihydro-1H-indene) derivative | Staphylococcus aureus | 7.1 μM |

| Related compound | Escherichia coli | 6.5 μM |

| Another derivative | Pseudomonas aeruginosa | 9.4 μM |

Wirkmechanismus

The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amine group plays a crucial role in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Indenol: A related compound with similar structural features but different functional groups.

Indenamine: Another indene derivative with an amine group but different substitution patterns.

Uniqueness: 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover even more uses for this intriguing compound.

Biologische Aktivität

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride, also known as 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, is a compound of interest due to its structural similarity to various psychoactive substances. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

- Molecular Formula : C₁₃H₁₉ClN

- CAS Number : 1034457-07-2

- Molecular Weight : 189.30 g/mol

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors. Similar compounds have been shown to exhibit stimulant properties by increasing the release of neurotransmitters in the brain.

Biological Activity and Effects

Research indicates that compounds structurally related to this compound can influence several biological pathways:

-

Stimulant Effects :

- In animal models, related compounds have demonstrated increased locomotor activity, suggesting stimulant effects similar to amphetamines.

- These effects are likely mediated through dopamine release in the central nervous system (CNS).

-

Potential Neuroprotective Effects :

- Some studies suggest that certain analogs may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Endocrine Disruption :

Toxicological Profile

The safety profile of this compound has not been extensively studied. However, preliminary data suggest that it may cause skin and eye irritation upon contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Case Study 1: Stimulant Activity in Rodent Models

A study conducted on related compounds highlighted their ability to enhance locomotor activity in rodents when administered at varying doses. The results indicated a dose-dependent increase in activity, reinforcing the compound's potential stimulant properties.

Case Study 2: Neuroprotective Properties

Research on analogs of this compound demonstrated protective effects against oxidative stress in neuronal cell cultures. This suggests that this compound may possess neuroprotective capabilities worth further exploration.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN |

| CAS Number | 1034457-07-2 |

| Molecular Weight | 189.30 g/mol |

| Stimulant Activity | Dose-dependent increase in locomotion |

| Neuroprotective Effects | Protective against oxidative stress |

Analyse Chemischer Reaktionen

Acylation Reactions

The tertiary amine group undergoes acylation under mild conditions. For example:

-

Reaction with trifluoroacetic anhydride in dichloromethane produces N-(1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)-2,2,2-trifluoroacetamide (yield: 89%) .

-

Acetylation with acetyl chloride in pyridine yields the corresponding acetamide derivative (yield: 78%) .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetylation | TFAA, DCM, 0°C → RT | Trifluoroacetamide | 89% | |

| Acetylation | AcCl, pyridine, RT | Acetamide | 78% |

Condensation with Hydrazines

The amine participates in cyclocondensation reactions to form heterocyclic systems:

-

Reaction with hydrazine hydrate in ethanol under microwave irradiation generates 3-(2,3-dihydro-1H-inden-2-yl)-5-methyl-4,5-dihydro-1H-pyrazole (yield: 82%) .

-

Substituted hydrazines (e.g., phenylhydrazine) yield N-arylpyrazoline derivatives (yield: 68–75%) .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, MW, 80°C | Pyrazoline | 82% | |

| Phenylhydrazine | EtOH, reflux | N-Phenylpyrazoline | 75% |

Oxidation and Redox Behavior

The indene backbone modifies redox properties:

-

Oxidation with mCPBA (meta-chloroperbenzoic acid) selectively epoxidizes the indene double bond (yield: 63%) .

-

Reduction using Pd/C under hydrogen gas reduces the indene ring to a fully saturated system (yield: 91%) .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | Epoxide | 63% | |

| Hydrogenation | H₂, Pd/C, EtOH | Tetrahydroindenyl derivative | 91% |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt demonstrates reversible pH-dependent solubility:

-

Deprotonation in basic media (pH > 10) regenerates the free base, which is lipid-soluble.

-

Re-protonation in acidic buffers (pH < 4) restores water solubility .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C , with primary mass loss attributed to HCl release (observed: 16.2%; theoretical: 16.0%) .

Key Mechanistic Insights

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10;/h3-6,10H,7-9,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBROBVXHCOSKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034457-07-2 | |

| Record name | 1H-Indene-2-ethanamine, 2,3-dihydro-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034457-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.